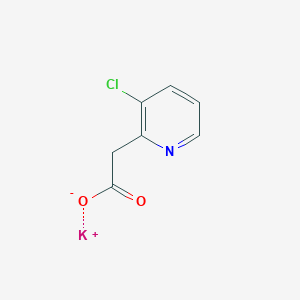
Potassium 2-(3-chloropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C₇H₅ClKNO₂. It is a potassium salt derivative of 2-(3-chloropyridin-2-yl)acetic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 2-(3-chloropyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction can be represented as follows:
C7H6ClNO2+KOH→C7H5ClKNO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Potassium 2-(3-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(3-bromopyridin-2-yl)acetate
- Potassium 2-(3-fluoropyridin-2-yl)acetate
- Potassium 2-(3-methylpyridin-2-yl)acetate
Uniqueness
Potassium 2-(3-chloropyridin-2-yl)acetate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical reactivity and properties. This makes it distinct from other similar compounds, allowing for unique applications and reactions.
Properties
Molecular Formula |
C7H5ClKNO2 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
potassium;2-(3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H6ClNO2.K/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
FPJNYCFGUADICU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















